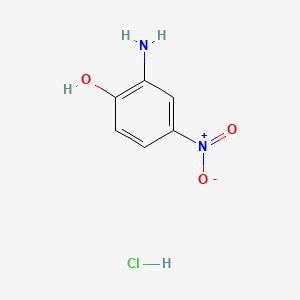

2-Amino-4-nitrophenol hydrochloride

Description

Significance in Synthetic Organic Chemistry as an Intermediate

2-Amino-4-nitrophenol (B125904) hydrochloride serves as a crucial intermediate in the field of synthetic organic chemistry, primarily in the synthesis of a wide array of other complex molecules. ontosight.ai Its utility stems from the presence of multiple reactive sites—the amino group, the nitro group, and the aromatic ring—which can be selectively targeted and modified to build larger, more intricate molecular frameworks.

One of the most prominent applications of this compound is in the production of dyes and pigments. google.com It is a key precursor in the synthesis of azo dyes and metal-complex dyes. google.com For instance, it is used in the manufacturing of CI Mordant Brown 1 and CI Mordant Brown 33, which find applications in dyeing materials like leather, silk, wool, and nylon. nih.goviarc.fr

The synthesis of 2-amino-4-nitrophenol itself can be achieved through various methods, with the partial reduction of 2,4-dinitrophenol (B41442) being a common route. orgsyn.org Different reducing agents and reaction conditions can be employed to selectively reduce one of the nitro groups of the starting material. google.comorgsyn.org Another synthetic pathway involves the hydrolysis of 2,4-dinitrochlorobenzene followed by a reduction step. google.com

Role in Advanced Materials Science and Coordination Chemistry

The unique electronic properties of 2-amino-4-nitrophenol, arising from the electron-donating amino group and the electron-withdrawing nitro group, make it an interesting building block in materials science. These characteristics can influence the optical and electronic behavior of materials incorporating this molecule.

In the realm of coordination chemistry, the amino and hydroxyl groups of 2-amino-4-nitrophenol can act as ligands, binding to metal ions to form coordination complexes. The study of the interaction of substituted phenols, including aminophenols and nitrophenols, with metal hexacyanoferrates has been a subject of research. scielo.org.bo For example, nickel ferrocyanide has demonstrated a greater adsorption capacity for substituted phenols compared to manganese ferrocyanide. scielo.org.bo Such interactions are fundamental to the development of new materials with specific catalytic, magnetic, or optical properties.

Historical Context and Evolution of Research on Substituted Nitrophenols

The study of substituted nitrophenols dates back to the 19th century. orgsyn.org Early research focused on the synthesis and basic characterization of these compounds. Over the years, the focus has evolved significantly, driven by their increasing industrial importance and the development of sophisticated analytical techniques.

Initially, the preparation of compounds like 2-amino-4-nitrophenol involved methods such as electrolytic reduction or reduction with agents like sulfur dioxide. google.com However, these early methods often resulted in low yields. google.com Subsequent research has led to the development of more efficient and selective synthetic protocols.

Structure

3D Structure of Parent

Properties

CAS No. |

65407-97-8 |

|---|---|

Molecular Formula |

C6H7ClN2O3 |

Molecular Weight |

190.58 g/mol |

IUPAC Name |

2-amino-4-nitrophenol;hydrochloride |

InChI |

InChI=1S/C6H6N2O3.ClH/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H,7H2;1H |

InChI Key |

ZNCXJJQGNNRNPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Routes to 2-Amino-4-nitrophenol (B125904) and its Salt Forms

The conversion of 2,4-Dinitrophenol (B41442) to 2-Amino-4-nitrophenol requires the selective reduction of one of the two nitro groups. The ortho-nitro group is preferentially reduced due to the electronic and steric influences of the adjacent hydroxyl group. The resulting 2-Amino-4-nitrophenol can then be readily converted to its more stable hydrochloride salt.

Partial Reduction of Nitroaromatic Precursors

The partial reduction of 2,4-Dinitrophenol is the most common and economically viable method for the synthesis of 2-Amino-4-nitrophenol. This approach can be implemented on both industrial and laboratory scales, with various reducing agents and systems developed to optimize yield and purity.

The selective reduction of the ortho-nitro group in 2,4-Dinitrophenol is a well-documented process. orgsyn.org Several methods have been refined over the years to achieve high yields and minimize the formation of by-products, such as the isomeric 4-Amino-2-nitrophenol or the fully reduced 2,4-Diaminophenol (B1205310).

A notable catalytic system for the partial reduction of 2,4-Dinitrophenol employs hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a catalyst composed of ferric chloride hexahydrate and activated charcoal. google.com This method offers the advantages of milder reaction conditions and high product purity. google.com The reaction is typically carried out by adding hydrazine hydrate to a mixture of 2,4-Dinitrophenol and the catalyst in a suitable solvent. google.com

| Parameter | Value | Reference |

| Reactants | 2,4-Dinitrophenol, Hydrazine Hydrate | google.com |

| Catalyst | Ferric Chloride Hexahydrate, Activated Charcoal | google.com |

| Temperature | 70-80 °C | google.com |

| Product Purity | ≥99% (HPLC) | google.com |

The use of hydrosulfides, such as sodium hydrosulfide (B80085) or ammonium (B1175870) sulfide (B99878), is a classic and widely used method for the partial reduction of dinitroaromatic compounds, often referred to as the Zinin reduction. In the context of 2,4-Dinitrophenol, this method selectively reduces the ortho-nitro group. orgsyn.orggoogle.com A common laboratory-scale procedure involves heating a mixture of 2,4-Dinitrophenol with sodium sulfide and ammonium chloride in an aqueous solution. orgsyn.org

| Parameter | Value | Reference |

| Reactants | 2,4-Dinitrophenol, Sodium Sulfide, Ammonium Chloride | orgsyn.org |

| Solvent | Water | orgsyn.org |

| Temperature | 80-85 °C | orgsyn.org |

| Yield | 64-67% | orgsyn.org |

Electrolytic reduction offers an alternative, potentially more environmentally friendly, approach to the synthesis of 2-Amino-4-nitrophenol from 2,4-Dinitrophenol. This method avoids the use of chemical reducing agents and the associated waste streams. Historical reports indicate that the electrolytic reduction of 2,4-Dinitrophenol can yield 2-Amino-4-nitrophenol, although the efficiency can vary significantly. google.comgoogle.com

| Parameter | Value | Reference |

| Starting Material | 2,4-Dinitrophenol | google.comgoogle.com |

| Method | Electrolytic Reduction | google.comgoogle.com |

| Yield | 13-53% | google.comgoogle.com |

For hydrosulfide-based reductions, maintaining the pH of the reaction mixture within a specific range is crucial for achieving high selectivity and yield. google.com It has been demonstrated that controlling the pH between 7 and 9.5 during the reduction of 2,4-Dinitrophenol with a hydrosulfide in an aqueous alkaline solution leads to an improved process. google.com Preferably, the pH is maintained between 8.0 and 8.5. google.com This pH control minimizes the formation of the undesired 4-Amino-2-nitrophenol isomer and other by-products, leading to a cleaner reaction and simplifying the purification process. google.com The reaction is typically carried out at temperatures ranging from 50 to 80 °C, with reaction times of 45 minutes to 2 hours. google.com

Reduction of 2,4-Dinitrophenol (Industrial and Laboratory Scale)

Formation of the Hydrochloride Salt

Derivatization Strategies of 2-Amino-4-nitrophenol

2-Amino-4-nitrophenol is a valuable precursor for the synthesis of Schiff bases, also known as imines. These compounds are formed through the condensation reaction between the primary amino group of 2-amino-4-nitrophenol and the carbonyl group of an aldehyde or ketone.

The reaction of 2-amino-4-nitrophenol with various aldehydes leads to the formation of a wide range of Schiff base derivatives. This reaction is typically carried out by refluxing equimolar amounts of the amine and the aldehyde in a suitable solvent, such as ethanol (B145695) or methanol. nih.govresearchgate.net Often, a few drops of an acid, like glacial acetic acid, are added to catalyze the reaction. nih.govresearchgate.net

Notable examples of aldehydes used in these reactions include:

Salicylaldehyde (B1680747): The condensation of 2-amino-4-nitrophenol with salicylaldehyde yields a Schiff base ligand. researchgate.net This reaction is a common method for preparing ligands that can form stable complexes with metal ions.

Pyridoxal (B1214274) Hydrochloride: Schiff bases derived from pyridoxal (a form of vitamin B6) are of interest due to their potential biological activities. The reaction with 2-amino-4-nitrophenol would proceed via the aldehyde group of pyridoxal. Acylation of pyridoxal Schiff bases can lead to different tautomeric forms, indicating the complexity of these structures. capes.gov.br

The formation of the Schiff base is characterized by the appearance of a characteristic azomethine (-C=N-) group, which can be identified using spectroscopic techniques such as FT-IR. nih.gov

Table 2: Examples of Schiff Base Synthesis from 2-Amino-4-nitrophenol

| Amine | Aldehyde | Product | Key Features | Reference |

| 2-Amino-4-nitrophenol | Salicylaldehyde | 2-amino-4-nitrophenol-N-salicylidene | Schiff base ligand for metal complexes | researchgate.net |

| 2-Amino-4-nitrophenol | Pyridoxal Hydrochloride | Pyridoxylidene-2-amino-4-nitrophenol | Potential for tautomerism | capes.gov.br |

| 5-nitropyridine-2-amine | 4-hydroxy-3-methoxybenzaldehyde | 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | Schiff base ligand for Cu(II) and Zn(II) complexes | nih.gov |

| 4-Aminoacetophenone | 4-Nitrobenzaldehyde | Chalcone intermediate for pyrimidine-containing Schiff bases | Multi-step synthesis | researchgate.net |

Schiff bases derived from 2-amino-4-nitrophenol can act as ligands in the formation of mixed ligand metal complexes. These complexes contain a central metal ion coordinated to two or more different types of ligands.

The synthesis of these complexes often follows a template method. A hot methanolic solution of a transition metal salt (e.g., chlorides of Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II)) is mixed with hot solutions of the primary ligand (the Schiff base) and a secondary ligand. tsijournals.com In one example, a Schiff base derived from 4-(benzeneazo)salicylaldehyde and 2-amino-4-nitrophenol was used to synthesize a series of mixed ligand complexes. tsijournals.com A few drops of concentrated hydrochloric acid were added, and the mixture was refluxed for several hours. tsijournals.com Upon cooling, the mixed ligand complexes precipitate out and can be collected. tsijournals.com

These complexes often exhibit octahedral geometry, with the ligands coordinating to the metal ion. tsijournals.com The study of these complexes is an active area of research, as they can possess interesting magnetic, spectral, and biological properties. researchgate.nettsijournals.com

Formation of Mixed Ligand Metal Complexes

Coordination with Transition Metal Ions (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Pt(IV), V(II), Fe(II))

2-Amino-4-nitrophenol is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. Its coordinating ability stems from the presence of the amino (-NH2) and hydroxyl (-OH) groups, which can act as donor sites. Research has demonstrated the formation of mixed ligand complexes involving 2-amino-4-nitrophenol and other organic ligands, such as 4-(benzeneazo)salicylaldehyde, with several divalent and trivalent transition metal ions. imedpub.comgoogle.com

These complexes are typically synthesized by reacting a salt of the transition metal, often a nitrate, with the ligands in a suitable solvent. imedpub.com The resulting metal complexes have been characterized using various spectroscopic and analytical techniques. The table below summarizes the transition metal ions that have been reported to form complexes with 2-amino-4-nitrophenol.

Table 1: Documented Transition Metal Ion Coordination with 2-Amino-4-nitrophenol

| Transition Metal Ion | Coordination Confirmed |

| Mn(II) | Yes |

| Co(II) | Yes |

| Ni(II) | Yes |

| Cu(II) | Yes |

| Zn(II) | Yes |

| Fe(III) | Yes |

This table is based on available research and may not be exhaustive.

The stoichiometry of these complexes can vary, with studies on related amino-amide derivatives of 4-nitrophenol (B140041) showing both 1:1 and 1:2 metal-to-ligand ratios depending on the reaction conditions. nih.gov The solvent also plays a critical role in determining the final structure and coordination number of the complex. nih.gov

Ligand Design and Denticity Considerations (e.g., Tridentate Structures)

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. In the case of 2-amino-4-nitrophenol, the amino and hydroxyl groups are the primary coordination sites. When it acts as a ligand on its own, it typically functions as a bidentate ligand.

However, its versatility allows for its incorporation into more complex ligand structures. For instance, a tridentate ligand can be synthesized through the reaction of pyridoxal hydrochloride with 2-amino-4-nitrophenol. nih.gov In such a structure, the resulting Schiff base ligand possesses three points of attachment for coordination with a metal ion. This demonstrates how 2-amino-4-nitrophenol can serve as a foundational component in the design of polydentate ligands for specific applications in coordination chemistry.

Proposed Coordination Geometries (e.g., Octahedral)

The coordination geometry of a metal complex is determined by the number of ligands and their arrangement around the central metal ion. For transition metal complexes of 2-amino-4-nitrophenol and its derivatives, several geometries have been proposed based on experimental data.

Six-coordinate complexes are commonly observed, which typically adopt an octahedral geometry. nih.govscirp.org In an octahedral arrangement, the six donor atoms of the ligands are positioned at the vertices of an octahedron around the central metal ion. libretexts.org Studies on copper(II) complexes with related amino acid ligands have suggested a distorted octahedral geometry due to the Jahn-Teller effect. scirp.org

Four-coordinate complexes have also been reported, particularly with copper, which can exhibit either tetrahedral or square planar geometries. nih.govlibretexts.org Research on an amino-amide derivative of 4-nitrophenol has shown the formation of both four- and six-coordinate copper complexes, highlighting the influence of reaction conditions on the final geometry. nih.gov For nickel(II) complexes with similar ligands, a square planar geometry or a mixture of square planar and octahedral geometries has been indicated. scirp.org

Table 2: Proposed Coordination Geometries for Transition Metal Complexes of 2-Amino-4-nitrophenol Derivatives

| Metal Ion | Coordination Number | Proposed Geometry |

| Cu(II) | 6 | Octahedral (often distorted) |

| Cu(II) | 4 | Square Planar or Tetrahedral |

| Ni(II) | 4 or 6 | Square Planar / Octahedral |

| Co(II) | 4 | Square Planar |

Geometries are based on studies of 2-amino-4-nitrophenol and closely related ligand complexes.

Synthesis of Heterocyclic Derivatives

A significant application of 2-amino-4-nitrophenol is its use as a starting material for the synthesis of various heterocyclic compounds. A notable synthetic route involves its reaction with dibromoalkanes to produce fused-ring systems. acs.org This method provides a pathway to partially saturated benzoxazine, benzoxazepine, and benzoxazocine derivatives. acs.org

The reaction proceeds via a cyclization mechanism where the amino and hydroxyl groups of 2-amino-4-nitrophenol react with the two bromine atoms of the dibromoalkane, forming a new heterocyclic ring fused to the benzene (B151609) ring. The size of the resulting heterocyclic ring depends on the length of the alkyl chain in the dibromoalkane.

Table 3: Heterocyclic Derivatives from 2-Amino-4-nitrophenol and Dibromoalkanes

| Dibromoalkane Reactant | Resulting Heterocyclic System |

| 1,2-Dibromoethane | 1,4-Benzoxazine derivative |

| 1,3-Dibromopropane | 1,5-Benzoxazepine derivative |

| 1,4-Dibromobutane | 1,6-Benzoxazocine derivative |

This table illustrates the general outcome of the cyclization reaction.

This synthetic strategy is valuable for creating a library of related heterocyclic compounds with potential applications in various fields of chemistry. acs.org

The amino group of 2-amino-4-nitrophenol can undergo N-substitution reactions, particularly acylation, to form amide derivatives. The formation of N-formyl and N-acetyl derivatives is a common transformation for aminophenols.

While direct synthesis of N-formyl-2-amino-4-nitrophenol is not extensively detailed, studies on the cyclized products mentioned in the previous section have noted the presence of N-formyl derivatives, which exist as two rotamers in solution. acs.org Furthermore, the synthesis of N-formyl derivatives of related compounds, such as the formation of 4-N-hydroxyphenylformamide from 4-aminophenol (B1666318) and formic acid, has been well-documented. rsc.org

Similarly, N-acetylation can be achieved. The chemoselective acetylation of the amino group in 2-aminophenol (B121084) to yield N-(2-hydroxyphenyl)acetamide is a known process, often utilizing reagents like vinyl acetate (B1210297) or acetic anhydride. acs.orgresearchgate.net This selective acylation of the amino group over the hydroxyl group is a key aspect of these reactions.

Table 4: N-Substituted Amide Derivatives of Aminophenols

| Acylating Agent | Resulting Derivative (from related aminophenols) |

| Formic Acid | N-formyl derivative |

| Acetic Anhydride / Vinyl Acetate | N-acetyl derivative |

This table is based on reactions with 2-aminophenol and 4-aminophenol, which serve as models for the reactivity of 2-amino-4-nitrophenol.

Carbon-Carbon Bond Forming Reactions (e.g., Addition Reaction with Methyl Cinnamate)

2-Amino-4-nitrophenol can also participate in carbon-carbon bond-forming reactions. A specific example is its addition reaction with methyl cinnamate (B1238496). nih.gov This reaction results in the formation of methyl-3-(2-hydroxy-5-nitrophenylamino)-3-phenylpropanoate. nih.gov

The reaction involves the nucleophilic addition of the amino group of 2-amino-4-nitrophenol to the activated double bond of methyl cinnamate. This process typically requires refluxing the reactants in a suitable solvent like dichloromethane (B109758) for an extended period. nih.gov The resulting product incorporates both the aminophenol and cinnamate moieties, creating a new, larger molecule with distinct chemical properties. nih.gov

Table 5: Addition Reaction of 2-Amino-4-nitrophenol

| Reactant | Product | Reaction Type |

| Methyl Cinnamate | Methyl-3-(2-hydroxy-5-nitrophenylamino)-3-phenylpropanoate | Michael-type Addition |

This table details a specific carbon-carbon bond-forming reaction involving 2-amino-4-nitrophenol.

This type of reaction showcases the utility of 2-amino-4-nitrophenol in synthesizing complex organic molecules through the formation of new carbon-carbon bonds. nih.gov

Bromination at Specific Positions

The introduction of bromine atoms onto the 2-amino-4-nitrophenol ring is a key transformation for producing derivatives used primarily as intermediates in the synthesis of dyes, particularly for hair colorants. Due to the high activation of the ring by the amino and hydroxyl groups, bromination can proceed readily, often without the need for a Lewis acid catalyst. googleapis.comorgsyn.org However, this high reactivity can also lead to polybromination. googleapis.com

Detailed research findings indicate that the bromination of 2-amino-4-nitrophenol can be controlled to achieve selective substitution. A plausible synthetic route involves the direct bromination of 2-amino-4-nitrophenol to yield 2-amino-6-bromo-4-nitrophenol. google.com The directing effects of the -OH and -NH₂ groups strongly favor substitution at the positions ortho and para to them. In the case of 2-amino-4-nitrophenol, the positions C3, C5, and C6 are available for substitution. The powerful ortho, para-directing influence of the hydroxyl and amino groups overrides the meta-directing effect of the nitro group, directing the incoming electrophile to the positions ortho to the activating groups. Specifically, the bromine atom is directed to the C6 position, which is ortho to the hydroxyl group and meta to the amino group.

To achieve selective monobromination and prevent the formation of di- or tri-bromo products, the reaction conditions must be carefully controlled. This can involve the use of a specific brominating agent and a suitable solvent system, often at or slightly above room temperature. google.com While detailed protocols for this specific transformation are not extensively documented in open literature, the synthesis of the closely related 2-amino-6-chloro-4-nitrophenol (B3029376) often involves the protection of the highly reactive amino group as an amide (acetylation) before the halogenation step to control the reaction's regioselectivity and prevent over-halogenation. A similar strategy could be employed for the bromination of 2-amino-4-nitrophenol.

Below is a data table summarizing the key aspects of the bromination of 2-amino-4-nitrophenol.

| Starting Material | Product | Brominating Agent | Solvent | Temperature | Key Considerations |

| 2-Amino-4-nitrophenol | 2-Amino-6-bromo-4-nitrophenol | Bromine or other brominating agents | Dichloromethane or Chloroform | Room temperature or slightly elevated | Controlled conditions are necessary to ensure selective bromination at the C6 position and to minimize the formation of polybrominated byproducts. google.com |

Advanced Characterization and Structural Elucidation

X-ray Crystallography and Solid-State Characterization

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

The analysis of 2-Amino-4-nitrophenol (B125904) monohydrate reveals that it crystallizes in the monoclinic system with the space group P2₁/n. researchgate.netnih.gov The asymmetric unit of this compound contains two independent formula units. nih.govresearchgate.netnih.gov The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been precisely determined at a temperature of 296 K. nih.gov

Table 1: Crystal Data and Structure Refinement for 2-Amino-4-nitrophenol Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₆H₆N₂O₃·H₂O | nih.gov |

| Formula Weight (Mr) | 172.14 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 7.539 (5) | nih.gov |

| b (Å) | 21.436 (5) | nih.gov |

| c (Å) | 9.714 (5) | nih.gov |

| β (°) | 99.328 (5) | nih.gov |

| Volume (V) (ų) | 1549.1 (13) | nih.gov |

| Z (formula units/cell) | 8 | nih.gov |

| Calculated Density (Dx) (Mg m⁻³) | 1.476 | nih.gov |

| Radiation | Mo Kα (λ = 0.71069 Å) | researchgate.net |

This interactive table summarizes the crystallographic parameters for 2-Amino-4-nitrophenol monohydrate.

The crystal structure of 2-Amino-4-nitrophenol monohydrate is stabilized by a robust three-dimensional network of intermolecular interactions. nih.govresearchgate.netnih.gov These interactions include N-H⋯O, O-H⋯O, C-H⋯O, and O-H⋯N hydrogen bonds. nih.govresearchgate.net These hydrogen bonds link the organic molecules and water molecules, creating a stable supramolecular assembly. researchgate.netnih.gov While π-π stacking interactions are common in aromatic compounds, the dominant forces in the crystal packing of the monohydrate are the extensive hydrogen bonding networks. nih.govnih.govresearchgate.net

Powder X-ray Diffraction (PXRD) for Phase Identification and Microstructural Analysis

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze microstructural properties. A PXRD pattern provides a unique fingerprint for a specific crystalline solid. This technique would be instrumental in confirming the phase purity of a synthesized batch of 2-Amino-4-nitrophenol hydrochloride, distinguishing it from potential impurities or different crystalline forms (polymorphs), such as the monohydrate. nih.gov Each peak in the diffractogram corresponds to a specific set of lattice planes, as defined by Bragg's Law, and the pattern as a whole is characteristic of the compound's crystal structure.

The Williamson-Hall (W-H) equation is a method applied to PXRD data to separate the contributions of small crystallite size and microstrain to the broadening of diffraction peaks. Peak broadening beyond the instrumental resolution is caused by these microstructural features. The W-H analysis involves plotting the peak width as a function of the diffraction angle (2θ). From the slope and intercept of the resulting line, one can calculate the average crystallite size and the amount of lattice strain within the material. This analysis would provide valuable information on the crystalline quality and internal stress of a this compound sample, which can be influenced by synthesis and processing conditions.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis-Differential Scanning Calorimetry (TG-DSC) for Decomposition Pathways)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in understanding the thermal stability and decomposition behavior of chemical compounds. For this compound, these techniques would reveal the temperature ranges of its stability, the nature of its decomposition (endothermic or exothermic), and the sequence of mass loss events.

While specific, publicly available TG-DSC thermograms for this compound are not readily found in the reviewed scientific literature, the thermal behavior can be inferred from related compounds. For instance, the thermal analysis of other nitrophenol derivatives, such as 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, has been studied. asianpubs.org Such studies typically show a distinct melting point followed by decomposition at higher temperatures. asianpubs.org A study on various mono and di-nitroaromatic compounds indicated that many melt and then evaporate without decomposition, though some, like 2,4-dinitrophenylhydrazine, exhibit exothermic decomposition after melting.

For this compound, a hypothetical decomposition pathway would likely involve an initial endothermic event corresponding to the loss of hydrogen chloride, followed by the decomposition of the parent 2-Amino-4-nitrophenol molecule. The decomposition of nitrophenols often involves the evolution of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). The presence of both an amino and a nitro group on the aromatic ring suggests a complex decomposition pattern that could be influenced by the heating rate and atmospheric conditions (e.g., inert or oxidative). A detailed TG-DSC analysis would provide precise temperature ranges for these events and the corresponding mass losses, offering critical insights into the compound's thermal stability.

Electrical Conductivity Measurements of Metal Complexes

2-Amino-4-nitrophenol is a versatile ligand capable of forming stable complexes with various transition metal ions. The electrical conductivity of these metal complexes provides valuable information about their chemical nature, specifically whether they are electrolytic or non-electrolytic. Molar conductance measurements, typically performed in a non-coordinating solvent like dimethylformamide (DMF), are instrumental in this characterization.

Research on mixed ligand complexes involving 2-Amino-4-nitrophenol and another ligand, 4-(Benzeneazo)salicylaldehyde, with a range of transition metal ions has provided insights into their electrolytic behavior. The molar conductance values for these complexes in a 10⁻³ M DMF solution help in proposing their geometries.

The following interactive table summarizes the molar conductance values for various metal complexes of 2-Amino-4-nitrophenol. Low molar conductance values are indicative of non-electrolytic nature, suggesting that the anions are coordinated to the metal center, whereas high values suggest an electrolytic nature where the anions are not directly bonded to the metal ion in the primary coordination sphere.

| Metal Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF | Inferred Nature |

|---|---|---|

| Mn(II) Complex | 13 | Non-electrolytic |

| Co(II) Complex | 20 | Non-electrolytic |

| Ni(II) Complex | 18 | Non-electrolytic |

| Cu(II) Complex | 27 | Non-electrolytic |

| Zn(II) Complex | 15 | Non-electrolytic |

| Fe(III) Complex | 82 | 1:1 Electrolytic |

These findings are crucial for understanding the structural and bonding properties of these metal complexes, which in turn influences their potential applications in areas such as catalysis and materials science. The difference in conductivity between the divalent and trivalent metal complexes highlights the distinct coordination chemistry of these ions with the 2-Amino-4-nitrophenol ligand.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of 2-amino-4-nitrophenol (B125904). These calculations provide a detailed picture of the molecule's electronic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the distribution of electrons) and reactivity of molecules. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP), DFT can predict how a molecule will behave in chemical reactions.

The electronic character of 2-amino-4-nitrophenol is significantly influenced by the interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group. In the hydrochloride salt, the amino group is protonated (-NH₃⁺), which further enhances its electron-withdrawing nature.

Theoretical studies on simpler, related molecules like ortho-aminophenol and ortho-nitrophenol provide a basis for understanding these effects. rjpn.orgrjpn.org In these studies, DFT calculations show that the presence and nature of substituent groups dramatically alter the electronic properties and reactivity of the phenol (B47542) ring. rjpn.orgrjpn.org For instance, the HOMO-LUMO energy gap, a key indicator of chemical reactivity, is modified by these substituents. A smaller gap generally implies higher reactivity. rjpn.org

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, quantify the reactivity of a molecule. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Molecules with higher hardness are more stable. rjpn.org

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = μ² / 2η, where μ is the chemical potential, -χ). A high electrophilicity index suggests the molecule acts as a good electrophile. rjpn.orgrjpn.org

A comparative study on phenol derivatives using DFT highlights the impact of substituents on these parameters. rjpn.org

Table 1: Calculated Reactivity Descriptors for Phenol Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|

| Phenol | -8.96 | -3.76 | 5.20 | 2.60 | 2.14 |

| o-Aminophenol | -7.95 | -3.42 | 4.53 | 2.26 | 2.23 |

This data is for related compounds and is provided for illustrative purposes to show substituent effects. The calculations were performed using the B3LYP/6-311G(d,p) basis set. rjpn.org

Based on this data, the nitro group in o-nitrophenol significantly increases the electrophilicity index, indicating it favors reactions with nucleophiles. rjpn.org For 2-amino-4-nitrophenol hydrochloride, one would expect a complex electronic landscape due to the strong, opposing electronic effects of the hydroxyl, nitro, and protonated amino groups. The protonated amino group (-NH₃⁺) would act as a strong electron-withdrawing group, likely making the aromatic ring highly electron-deficient and susceptible to nucleophilic attack.

The accuracy of DFT calculations is highly dependent on the chosen computational protocol, which includes the functional and the basis set.

Functionals: A variety of functionals are available, with B3LYP being one of the most common for organic molecules due to its balance of accuracy and computational cost. nih.gov Other functionals, such as M06-2X or CAM-B3LYP, may be selected for specific applications like studying non-covalent interactions or predicting electronic spectra. nih.govnih.govacs.org

Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. Basis sets like 6-31G(d,p) or 6-311++G(d,p) are widely used. nih.govacs.org The "++" indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" adds polarization functions to allow for more flexibility in describing bonding.

For example, a robust protocol for investigating the electronic properties of this compound would involve geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. acs.org This would provide a reliable molecular structure from which electronic properties can be calculated.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the UV-Vis absorption spectra of molecules. nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed in experimental spectra. acs.org The choice of functional is critical for accuracy, with studies showing that offset-corrected or long-range corrected functionals can provide results that are in good agreement with experimental data for complex organic dyes. nih.govresearchgate.net

Similarly, DFT calculations can predict vibrational frequencies (IR and Raman spectra). researchgate.net While the raw calculated frequencies are often higher than experimental values due to the neglect of anharmonicity and other model limitations, they can be brought into excellent agreement by applying a uniform scaling factor. acs.org These calculations also allow for a detailed assignment of each vibrational mode to specific atomic motions within the molecule. acs.org

Table 2: Experimental Spectroscopic Data for 2-Amino-4-nitrophenol

| Spectroscopic Technique | Key Absorption Maxima |

|---|---|

| UV-Vis | 308 nm, 370 nm nih.gov |

Computational prediction of these spectra for this compound would confirm the structural assignments and provide a deeper understanding of the electronic transitions and vibrational modes.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape—the full range of shapes a molecule can adopt—and provides insights into its flexibility and interactions with its environment, such as solvent molecules. nih.govyoutube.com

For this compound, MD simulations in an explicit solvent like water could reveal:

The preferred rotational conformations of the amino, nitro, and hydroxyl groups.

The stability of intramolecular hydrogen bonds.

The arrangement of water molecules around the solute, particularly around the charged -NH₃⁺ group and the polar -NO₂ and -OH groups. nih.gov

The dynamic fluctuations of the molecule, which can be crucial for its interactions with biological targets or other reactants. nih.gov

By analyzing the simulation trajectory, one can generate Ramachandran-like plots for dihedral angles and calculate the radius of gyration to understand the molecule's conformational preferences and compactness. nih.gov Such analyses are crucial for understanding how the molecule might fit into an enzyme's active site or interact with other molecules in a solution. nih.gov

Mechanistic Investigations of Organic Reactions involving the Compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of organic reactions. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate the activation energies for each step.

A key reaction involving 2-amino-4-nitrophenol is its synthesis via the partial reduction of 2,4-dinitrophenol (B41442). google.com A computational study of this reaction mechanism would involve:

Modeling the reactants (2,4-dinitrophenol and a reducing agent like sodium hydrosulfide).

Searching for the transition state structure for the reduction of one nitro group.

Calculating the activation energy barrier for the reaction.

Investigating the selectivity of the reduction for the ortho-nitro group over the para-nitro group.

These calculations would explain why the reduction occurs selectively at the 2-position and could help in optimizing reaction conditions to improve yield and purity. google.com Similarly, the mechanisms of reactions where 2-amino-4-nitrophenol is a precursor, such as in the synthesis of azo dyes, could be investigated to understand the diazotization and coupling steps at a molecular level.

Thermodynamic Parameter Calculations (e.g., Reaction Formation Constants, Gibbs Free Energy Changes)

Quantum chemical calculations can provide accurate estimates of thermodynamic parameters for molecules and reactions. Standard statistical thermodynamic equations are used in conjunction with the output from DFT calculations (optimized geometry, vibrational frequencies, and electronic energy) to determine properties like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). pcbiochemres.com

The Gibbs free energy change (ΔG) is particularly important as it determines the spontaneity and equilibrium position of a chemical reaction. pcbiochemres.com For a reaction such as the synthesis of 2-amino-4-nitrophenol, calculating the ΔG would predict whether the reaction is favorable under standard conditions.

Furthermore, computational methods can be used to calculate the enthalpy of formation for the compound. For the parent molecule, 2-amino-4-nitrophenol, differential scanning calorimetry (DSC) has shown an exothermic decomposition starting at 152 °C with a heat of decomposition of -129.6 kJ·mol⁻¹. While this is an experimental value for thermal decomposition, computational methods could be used to calculate the standard enthalpy of formation or the Gibbs free energy of formation, providing fundamental thermodynamic data for the compound.

In Silico Analysis of this compound Reveals Potential for Biological Interactions

Computational studies suggest that 2-amino-4-nitrophenol and its derivatives have the potential to interact with biological systems, particularly as enzyme inhibitors. While detailed quantitative data for the hydrochloride salt is limited in publicly available research, related studies on the parent compound and its derivatives provide insights into its possible mechanisms of action, notably in fungicidal activity.

Computational chemistry has become an invaluable tool in predicting how chemical compounds might behave within a biological context. For 2-amino-4-nitrophenol, these in silico methods have been primarily applied to understand its observed fungicidal properties. Research has utilized computational techniques to evaluate the biological activity of 2-amino-4-nitrophenol and its derivatives, indicating a potential for enzyme inhibition.

A key study in this area by Mukhtorov et al. (2019) investigated the fungicidal effects of 2-amino-4-nitrophenol and its derivatives. researchgate.netindexcopernicus.comresearchgate.net The research employed computational chemistry methods to assess the biological activity of these substances. Their findings demonstrated that modifying the amino group of the 2-amino-4-nitrophenol structure could enhance its fungicidal efficacy against various phytopathogenic fungi. Specifically, replacing a hydrogen atom in the amino group with an aldehyde group resulted in increased fungicidal activity against Rhizoctonia solani and Bipolaris sorokiniana. researchgate.netindexcopernicus.comresearchgate.net Similarly, the introduction of a ketone group led to a greater inhibitory effect on Sclerotinia sclerotiorum and Venturia inaequalis. researchgate.netindexcopernicus.comresearchgate.net

While the study by Mukhtorov and colleagues confirms the use of computational models, specific quantitative data such as binding affinities or docking scores for the interaction of this compound with specific fungal enzymes are not detailed in the available literature. The fungicidal activity is believed to be related to the compound's ability to interact with and inhibit essential enzymes within the fungi. The optimized hydrogen bonding with fungal enzymes has been suggested as a factor in its activity.

The table below summarizes the observed enhancements in fungicidal activity based on the computational and experimental findings for derivatives of 2-amino-4-nitrophenol.

Fungicidal Activity of 2-Amino-4-nitrophenol Derivatives

| Derivative Class | Target Fungi | Observed Effect |

| Aldehyde Derivatives | Rhizoctonia solani, Bipolaris sorokiniana | Increased fungicidal activity |

| Ketone Derivatives | Sclerotinia sclerotiorum, Venturia inaequalis | Increased inhibitory effect |

It is important to note that while these findings point to the potential of 2-amino-4-nitrophenol and its derivatives as biologically active agents, further in silico and in vitro studies are necessary to elucidate the precise molecular targets and the quantitative aspects of their interactions.

Research Applications in Materials Science and Chemical Synthesis

Development of Nonlinear Optical (NLO) Materials

Organic molecules with both electron-donating (amino) and electron-accepting (nitro) groups connected by a π-conjugated system are known to be candidates for nonlinear optical (NLO) materials. These materials can alter the properties of light, such as its frequency, and are crucial for technologies in optoelectronics and photonics. The structure of 2-Amino-4-nitrophenol (B125904), containing an electron-donating amino group and an electron-withdrawing nitro group on a benzene (B151609) ring, suggests potential for NLO activity.

However, for a material to exhibit second-order NLO effects like Second Harmonic Generation (SHG), it must crystallize in a non-centrosymmetric space group. While related compounds like salts of 4-nitrophenolate (B89219) and other aminophenol derivatives have been investigated for their NLO properties, specific research detailing the NLO characteristics of 2-Amino-4-nitrophenol hydrochloride is not extensively available in the reviewed literature. For instance, cocrystals of 4-nitrophenol (B140041) with other organic molecules have been shown to produce SHG-active materials.

Second Harmonic Generation is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this process is a key metric for NLO materials. Despite the promising molecular structure of 2-Amino-4-nitrophenol, specific experimental data on the SHG efficiency of its hydrochloride salt are not prominently reported in scientific literature. Research in this area has focused more on its isomers or related nitroaniline and nitrophenol derivatives.

The optical transparency window is another critical parameter for an NLO material, as it defines the wavelength range in which the material can be used without significant absorption of light. This is particularly important to avoid laser-induced damage. As with SHG efficiency, detailed studies characterizing the specific optical transparency window of crystalline this compound for NLO applications are not readily found in the existing body of scientific work.

Utilization as a Key Intermediate in Organic Synthesis

2-Amino-4-nitrophenol and its hydrochloride salt are significant intermediates in the chemical industry, primarily due to the reactivity of the amino and nitro groups, which allows for a wide range of chemical transformations.

One of the principal applications of 2-Amino-4-nitrophenol is in the manufacturing of dyes. It serves as a precursor for a variety of dye classes, including reactive, acid, neutral, disperse, and solvent dyes. patsnap.com Its role involves diazotization of the amino group, followed by coupling with other aromatic compounds (couplers) to create azo dyes. These dyes have wide-ranging applications in coloring textiles, leather, and other materials. nih.gov

Notably, it is a key intermediate in the synthesis of specific mordant dyes. nih.gov

| Dye Name / Type | Application |

| CI Mordant Brown 1 | Dyeing of leather, nylon, silk, wool, and fur nih.gov |

| CI Mordant Brown 33 | Dyeing of leather, nylon, silk, wool, and fur nih.gov |

| Reactive Dyes | Used in the dye industry patsnap.com |

| Acid Dyes | Used in the dye industry patsnap.com |

| Neutral Dyes | Used in the dye industry patsnap.com |

| Disperse Dyes | Used in the dye industry patsnap.com |

| Solvent Dyes | Used in the dye industry patsnap.com |

This table summarizes the application of 2-Amino-4-nitrophenol as a precursor in dye synthesis.

Beyond dyes, 2-Amino-4-nitrophenol is a valuable building block for more complex molecular architectures, including heterocyclic compounds and pharmaceutical agents. Its functional groups allow for the construction of fused ring systems. Research has shown its use in the synthesis of various heterocyclic derivatives such as partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines. researchgate.net These classes of compounds are of interest in medicinal chemistry and materials science.

Furthermore, the core structure of aminonitrophenols is found in various pharmacologically active molecules. It is cited as a precursor for active pharmaceutical ingredients (APIs) with potential anti-inflammatory and analgesic properties. A related chlorinated derivative, 2-Amino-6-chloro-4-nitrophenol (B3029376), is used as a key intermediate for synthesizing precursors to antibiotics and antitumor drugs. nbinno.com

Ligand Design in Coordination Chemistry for Catalytic Applications

The presence of nitrogen and oxygen atoms in 2-Amino-4-nitrophenol makes it an effective ligand capable of coordinating with metal ions to form stable complexes. These complexes are subjects of research for their potential catalytic and biological activities.

The molecule can act as a ligand itself or be chemically modified to create more complex chelating agents. For instance, 2-Amino-4-nitrophenol has been used to synthesize tridentate Schiff base ligands by reacting it with compounds like pyridoxal (B1214274) hydrochloride. This resulting ligand can then coordinate with various metal ions, including V(IV), Fe(II), and Co(II).

In other research, 2-Amino-4-nitrophenol (referred to as HL1) has been used to prepare new mixed-ligand complexes with curcumin (B1669340) (HL2) and a range of divalent metal ions: Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). rjptonline.org Spectroscopic analysis of these complexes suggested an octahedral geometry. rjptonline.org The formation of these coordination compounds highlights the utility of 2-Amino-4-nitrophenol in developing novel metal-organic materials with specific electronic and structural properties, which are foundational for catalytic applications. While the primary evaluation of these specific complexes was for their biological activity, the ability to form stable, well-defined coordination spheres is a prerequisite for developing new catalysts. rjptonline.org

Exploration of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The functional groups on 2-amino-4-nitrophenol make it a suitable candidate for incorporation as a ligand in the synthesis of MOFs. The amino and hydroxyl groups can coordinate with metal centers, while the nitro group can influence the electronic properties and pore environment of the resulting framework.

Research in this area explores how the inclusion of ligands derived from 2-amino-4-nitrophenol can lead to MOFs with tailored properties for applications such as gas storage, separation, and catalysis. For instance, the presence of the nitro group can enhance the interaction of the MOF with specific molecules, leading to selective adsorption. While specific studies detailing the use of this compound in MOFs are emerging, the broader class of aminophenol-based ligands is actively being investigated in the design of functional MOFs. chemrxiv.orgnih.gov

Development of Heterogeneous and Homogeneous Catalysts

2-Amino-4-nitrophenol and its derivatives have been explored in the field of catalysis. The compound itself can act as a precursor for the synthesis of more complex catalytic molecules. Furthermore, it has been used in studies of catalytic reduction reactions.

For example, the reduction of 2-amino-4-nitrophenol to 2,4-diaminophenol (B1205310) is a model reaction used to evaluate the catalytic activity of various nanocatalysts. researchgate.net In these studies, the progress of the reaction can be monitored by observing the disappearance of the characteristic yellow color of the nitrophenol solution. researchgate.net This provides a straightforward method for assessing the efficiency of new catalytic materials, such as those based on gold or other metal nanoparticles. researchgate.netnih.gov Additionally, there is limited evidence of its use as a catalyst in the manufacturing of hexadiene. nih.gov

Applications in Advanced Analytical Chemistry

The distinct chemical properties of this compound lend themselves to several applications in the field of analytical chemistry, particularly in the development of indicators and reagents for spectrophotometric analysis.

Development of pH-Sensitive Chemical Indicators

The color of 2-amino-4-nitrophenol is pH-dependent, a characteristic that is fundamental to its application as a pH indicator. In acidic solutions, the compound exists in its protonated form, which has a different absorption spectrum compared to its deprotonated form in alkaline solutions. This color change can be used to visually or spectrophotometrically determine the pH of a solution.

While 4-nitrophenol is a more commonly cited pH indicator, the underlying principle of protonation and deprotonation of the phenolic hydroxyl group, which leads to a color change, is applicable to 2-amino-4-nitrophenol as well. researchgate.net The presence of the amino and nitro groups can modify the pKa of the phenolic proton, thereby shifting the pH range over which the color change occurs.

Spectrophotometric Reagents for Quantification of Other Compounds

2-Amino-4-nitrophenol can be utilized as a reagent in spectrophotometric methods for the quantification of other chemical species. These methods often rely on a chemical reaction between the analyte and the reagent that produces a colored product. The intensity of the color, which is proportional to the concentration of the analyte, is then measured using a spectrophotometer.

For instance, 2-amino-4-chlorophenol, a related compound, is used in a colorimetric method to determine its presence as an impurity in the bulk drug chlorzoxazone. researchgate.net This involves an oxidative coupling reaction with 4-aminoantipyrine (B1666024) in an alkaline medium to form a red-colored dye, which is then quantified. researchgate.net Similar principles can be applied using 2-amino-4-nitrophenol, where its reactive functional groups can participate in reactions that generate a quantifiable colored product.

Environmental Transformation and Advanced Degradation Studies

Advanced Oxidation Processes (AOPs) for Degradation of Related Nitrophenols

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. researchgate.net These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of recalcitrant organic compounds, including nitrophenols, into less harmful substances. tandfonline.comeeer.org

Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO2) under UV irradiation is an effective AOP for the degradation of nitrophenols. frontiersin.orgepa.gov When TiO2 is illuminated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which subsequently attack and degrade the organic pollutant. frontiersin.org

The efficiency of this process can be enhanced by modifying the photocatalyst. For example, doping TiO2 with other elements can improve its photocatalytic activity. frontiersin.org Studies on 4-nitrophenol (B140041) have shown that carbon and nitrogen co-doped TiO2 exhibits higher degradation efficiency compared to undoped TiO2. frontiersin.org The degradation of nitrophenols via photocatalysis generally follows pseudo-first-order kinetics. frontiersin.org

Table 1: Comparison of Photocatalytic Degradation Efficiency for 4-Nitrophenol

| Photocatalyst | Degradation (%) | Time (min) | Kinetic Rate Constant (k) (min⁻¹) |

|---|---|---|---|

| C, N-TiO₂ | 87 | 420 | 4.87 x 10⁻³ |

Data sourced from studies on simulated sunlight irradiation. frontiersin.org

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. eeer.org This process is highly effective for the degradation of various organic pollutants, including nitrophenols. eeer.orgresearchgate.net The photo-Fenton process is an enhancement of the Fenton reaction where UV light is used to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. researchgate.net

The degradation of nitrophenols by Fenton and photo-Fenton processes has been shown to follow pseudo-first-order kinetics. researchgate.net The photo-Fenton process is generally more efficient than the Fenton process alone, leading to higher mineralization rates in a shorter time. researchgate.net For instance, a study on 2-nitrophenol and 4-nitrophenol demonstrated that the photo-Fenton process significantly accelerated their degradation compared to the Fenton process in the dark. scribd.com The Fe³⁺/H₂O₂/UV system has been identified as a particularly efficient AOP for the degradation of 2-nitrophenol. ijcrt.org

Table 2: Research Findings on Fenton and Photo-Fenton Degradation of Nitrophenols

| Process | Compound | Key Findings |

|---|---|---|

| Fenton | 4-Nitrophenol | Optimum conditions for mineralization and degradation were found to be pH 3, 4 mM H₂O₂, and 0.2 mM Fe²⁺, achieving 93.6% degradation. eeer.org |

| Photo-Fenton | 2-Nitrophenol | A solution of 3.6 x 10⁻³ M was degraded in about 1 hour under light. scribd.com |

Ozonation is another AOP that can be used for the degradation of nitrophenols. tandfonline.com Ozone (O₃) can react with organic compounds directly or indirectly through the formation of hydroxyl radicals. nih.gov The efficiency of ozonation can be enhanced by combining it with other processes such as UV radiation or hydrogen peroxide. tandfonline.com

Studies on p-nitrophenol have shown that its decomposition is accelerated with an increase in pH and gas flow rate during ozonation. nih.gov The combination of ozonation with ultrasound has also been shown to have a synergistic effect on the degradation of p-nitrophenol, significantly enhancing the removal rate of both the parent compound and the total organic carbon (TOC). nih.gov Catalytic ozonation, using metal ions or granular activated carbon, can also increase the rate of nitrophenol degradation.

Pathways of Transformation and Mineralization in Aqueous Environments

The degradation of nitrophenols in aqueous environments through various processes leads to a series of intermediate products before eventual mineralization to carbon dioxide, water, and inorganic ions. eeer.org

In biodegradation pathways, for example, p-nitrophenol can be initially converted to hydroquinone with the removal of the nitro group as nitrite. nih.gov The hydroquinone is then further degraded through intermediates like γ-hydroxymuconic semialdehyde and maleylacetic acid, eventually leading to β-ketoadipic acid. nih.gov

During ozonation of p-nitrophenol, identified intermediates include catechol, hydroquinone, benzoquinones, phenol (B47542), and various carboxylic acids such as fumaric, maleic, oxalic, and formic acid. nih.gov

In Fenton and photo-Fenton processes, the degradation of nitrophenols involves the hydroxylation of the aromatic ring as an initial step. scribd.com This leads to the formation of hydroxylated intermediates. Further oxidation breaks the aromatic ring, producing short-chain carboxylic acids. Ultimately, these intermediates are mineralized. researchgate.net The nitrogen from the nitro group is typically converted to nitrate ions. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2-Amino-4-nitrophenol (B125904) hydrochloride |

| 2-Amino-4-nitrophenol |

| 2,4-dinitrophenol (B41442) |

| 2-nitrophenol |

| 4-nitrophenol |

| Anatase Titanium Dioxide |

| Benzene (B151609) |

| Carbon Dioxide |

| Carbon Monoxide |

| Catechol |

| Formic Acid |

| Fumaric Acid |

| Gamma-hydroxymuconic semialdehyde |

| Hydroquinone |

| Maleylacetic Acid |

| Maleic Acid |

| Nitrobenzene |

| Oxalic Acid |

| Ozone |

| p-nitrophenol |

| Phenol |

| Titanium Dioxide |

| Water |

Analytical Methodologies for Detection and Quantification

Spectrophotometric Methods (e.g., Colorimetric Assays, UV-Vis Spectrophotometry)

Spectrophotometric methods are widely used for the quantitative analysis of nitrophenols due to their simplicity, speed, and cost-effectiveness. nih.gov These techniques rely on the principle that the compound absorbs light at specific wavelengths in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

UV-Vis Spectrophotometry is a key technique for the analysis of 2-Amino-4-nitrophenol (B125904). The presence of the nitro and amino groups on the phenol (B47542) ring creates a chromophore that absorbs UV-Vis radiation. The UV-Vis spectrum of 2-Amino-4-nitrophenol exhibits distinct absorption maxima that can be used for its quantification. sielc.com In an acidic mobile phase with a pH of 3 or lower, 2-Amino-4-nitrophenol shows absorption maxima at 224 nm, 262 nm, and 308 nm. sielc.com The intensity of the absorbance at these wavelengths is directly proportional to the concentration of the compound in a solution, following the Beer-Lambert law. This relationship allows for the construction of a calibration curve from which the concentration of an unknown sample can be determined.

The pH of the solution significantly influences the UV-Vis spectrum of nitrophenols. nih.gov The protonated (nitrophenol) and deprotonated (nitrophenolate) forms have different absorption peaks. nih.govrsc.org For instance, p-nitrophenol shows an absorption peak at 317 nm in strongly acidic conditions and at 400 nm in strongly alkaline conditions. nih.govscienceopen.com This property can be exploited for selective analysis.

Colorimetric Assays can also be employed for the determination of phenolic compounds and primary amines. abcam.comoenolab.com These assays involve a chemical reaction that produces a colored product, the absorbance of which is then measured. For phenolic compounds, coupling with diazonium salts under alkaline conditions forms a stable colored diazo chromophore. abcam.com For primary amino groups, reaction with reagents like beta-naphthoquinone sulfonate can produce a colored complex suitable for colorimetric estimation. nih.gov While not specific to 2-Amino-4-nitrophenol hydrochloride, these methods can be adapted for its quantification, especially in the absence of interfering substances.

Table 1: UV-Vis Spectrophotometric Data for 2-Amino-4-nitrophenol

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Absorption Maxima (λmax) | 224 nm, 262 nm, 308 nm | Acidic mobile phase (pH ≤ 3) | sielc.com |

| Reddest Absorption Peak (S0–S1 transition) | 351 nm | - | nih.gov |

Chromatographic Techniques for Separation and Identification

Chromatography is a powerful technique for separating and identifying the components of a mixture. researchgate.net It is particularly valuable for analyzing this compound to assess its purity and quantify it in the presence of isomers and other impurities. pom.go.id

Gas Chromatography (GC) Coupled with Various Detectors (e.g., Mass Spectrometry, Flame Ionization, Electron Capture, Nitrogen-Sensitive Detection)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For polar compounds like aminophenols, derivatization is often necessary to increase their volatility and improve chromatographic performance. sigmaaldrich.com A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces active hydrogens on amino and hydroxyl groups with a nonpolar tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

GC-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for identifying and quantifying compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and structure of each component. irjet.net The electron ionization (EI) mass spectrum of the TBDMS derivative of 2-Amino-4-nitrophenol provides a unique fragmentation pattern that can be used for its definitive identification. nist.govhmdb.ca The combination of retention time from the GC and the mass spectrum from the MS offers a high degree of confidence in the analytical results.

Other GC detectors that can be used for the analysis of 2-Amino-4-nitrophenol and related compounds include:

Flame Ionization Detector (FID): A universal detector that is sensitive to most organic compounds.

Electron Capture Detector (ECD): Highly sensitive to electrophilic compounds, such as those containing nitro groups.

Nitrogen-Phosphorus Detector (NPD): A selective detector that is highly sensitive to compounds containing nitrogen and phosphorus.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound due to its versatility, high resolution, and sensitivity. sielc.comsielc.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the separation of aminonitrophenols. sielc.comsielc.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. pom.go.id A typical mobile phase for the analysis of 2-Amino-4-nitrophenol consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid. sielc.comsielc.com The use of a buffer is often necessary to control the pH and ensure reproducible retention times. pom.go.id

HPLC methods can be developed and validated to separate 2-Amino-4-nitrophenol from its isomers, such as 4-amino-3-nitrophenol (B127093) and 2-amino-5-nitrophenol, which is crucial for regulatory purposes. pom.go.id The method's performance is evaluated based on parameters like linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ). pom.go.idnih.gov For example, a validated HPLC method for a related compound, 4-amino-3-nitrophenol, demonstrated good linearity with a correlation coefficient of 1.0 and high accuracy and precision. pom.go.id

Table 2: Example HPLC Method Parameters for Aminonitrophenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size | pom.go.id |

| Mobile Phase | Acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80) | pom.go.id |

| Flow Rate | 1.0 mL/minute | pom.go.id |

| Column Temperature | 40°C | pom.go.id |

| Detection | Photo Diode Array (PDA) Detector | pom.go.id |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures. ukessays.com It is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of nitrophenols, and for preliminary screening of samples. tanta.edu.egwpmucdn.com

In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, is coated on a flat carrier such as a glass plate. tanta.edu.eg A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. ukessays.com

The separation of nitrophenol isomers by TLC is influenced by factors such as intramolecular and intermolecular hydrogen bonding. tanta.edu.eg For example, o-nitrophenol, which can form an intramolecular hydrogen bond, is less polar and travels further up the TLC plate (higher Rf value) compared to p-nitrophenol, which forms intermolecular hydrogen bonds with the polar stationary phase. ukessays.com The spots can be visualized under UV light or by using a staining reagent. nih.govweebly.com

Table 3: TLC Data for Nitrophenol Isomers

| Compound | Retention Factor (Rf) | Reason for Separation | Reference |

|---|---|---|---|

| o-Nitrophenol | 0.93 | Less polar due to intramolecular hydrogen bonding, resulting in weaker interaction with the polar silica gel. | ukessays.com |

| p-Nitrophenol | 0.07 | More polar due to intermolecular hydrogen bonding with the silica gel. | ukessays.com |

Elemental Analysis for Compositional Verification (C, H, N)

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. This information is crucial for verifying the empirical formula of a newly synthesized compound or for confirming the purity of a known substance.

For this compound, with the molecular formula C₆H₇ClN₂O₃, the theoretical elemental composition can be calculated based on its molecular weight. The experimental values obtained from elemental analysis are then compared with the theoretical values. A close agreement between the experimental and theoretical percentages confirms the identity and purity of the compound.

Solid complexes of related compounds have been synthesized and characterized by elemental analysis to confirm a 1:1 molecular stoichiometry, which aligns with the results obtained from solution-based methods. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₆H₇ClN₂O₃)

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 37.81% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.71% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.61% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.71% |

| Oxygen | O | 16.00 | 3 | 48.00 | 25.19% |

| Total | 190.60 | 100.00% |

Compound Names Mentioned in the Article

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.